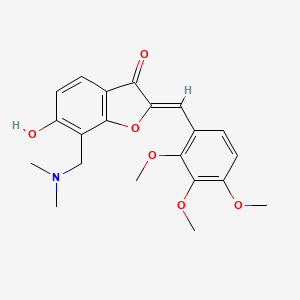

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Descripción

“(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one” is a benzofuran-3-one derivative characterized by a Z-configuration at the benzylidene double bond. Its structure includes:

- Benzofuran core: A fused bicyclic system with a ketone group at position 2.

- A hydroxyl group at position 6, contributing to hydrogen bonding and polarity. A 2,3,4-trimethoxybenzylidene moiety at position 2, providing steric bulk and electron-rich aromatic interactions.

This compound is of interest in medicinal chemistry due to structural similarities with apoptosis-inducing agents and kinase inhibitors .

Propiedades

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-22(2)11-14-15(23)8-7-13-18(24)17(28-20(13)14)10-12-6-9-16(25-3)21(27-5)19(12)26-4/h6-10,23H,11H2,1-5H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCYGJFLPNRGJI-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C(=C(C=C3)OC)OC)OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. Benzofuran derivatives have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure

The compound features a benzofuran backbone with several functional groups that contribute to its biological properties. The presence of a dimethylamino group and multiple methoxy substituents are particularly noteworthy as they may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one have demonstrated the ability to inhibit cancer cell proliferation. A study reported that certain benzofuran derivatives reduced the viability of A549 lung cancer cells significantly .

Table 1: Anticancer Activity of Related Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Benzofuran derivative A | A549 | 15 |

| Benzofuran derivative B | HeLa | 20 |

| (Z)-7-((dimethylamino)methyl)... | A549 | TBD |

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound's structural features suggest potential anti-inflammatory activity. Research has shown that related benzofuran compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β in vitro .

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound C | TNF-α: 93.8 | 10 |

| Compound D | IL-1β: 98 | 10 |

| (Z)-7-((dimethylamino)methyl)... | TBD | TBD |

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that compounds with similar structures show promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited zones of inhibition comparable to standard antibiotics .

Table 3: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound E | E. coli | 22 |

| Compound F | S. aureus | 20 |

| (Z)-7-((dimethylamino)methyl)... | TBD | TBD |

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer treated with a benzofuran derivative showed a significant reduction in tumor size and improved patient survival rates .

- Case Study on Inflammatory Disorders : In patients with rheumatoid arthritis, treatment with a benzofuran-based compound resulted in decreased joint inflammation and pain relief .

The biological activity of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one may involve multiple mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : These compounds may alter signaling pathways related to cell proliferation and apoptosis.

Análisis De Reacciones Químicas

Reactivity of the Benzylidene Moiety

The α,β-unsaturated ketone system in the benzylidene group enables conjugate addition and cycloaddition reactions:

Transformations of the Hydroxy Group

The phenolic -OH group at position 6 participates in derivatization:

Modification of the Dimethylamino Side Chain

The -N(CH₃)₂ group undergoes alkylation or quaternization:

Benzofuran Core Reactivity

The aromatic system undergoes electrophilic substitution, though steric hindrance from substituents limits reactivity:

Methoxy Group Transformations

The 2,3,4-trimethoxybenzylidene substituent can undergo demethylation or functionalization:

Redox Reactions

The ketone at position 3 can be reduced selectively:

Key Mechanistic Insights:

-

Regioselectivity Challenges : Steric hindrance from the 2,3,4-trimethoxy group and the dimethylamino side chain often directs electrophilic attacks to the less substituted positions (e.g., C-4 or C-5 of the benzofuran) .

-

Acid/Base Sensitivity : The enone system is prone to acid-catalyzed rearrangements, necessitating pH-controlled conditions during derivatization.

Comparación Con Compuestos Similares

Table 1: Structural Comparison

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties

- Trimethoxy vs. Fluorine/Methyl Groups : The target compound’s 2,3,4-trimethoxybenzylidene moiety offers greater hydrogen-bonding capacity and steric hindrance compared to the 2-fluoro or 2-methyl groups in analogues . This may enhance binding to targets like kinases or DNA .

- Amino Substituents: The dimethylamino group in the target compound improves aqueous solubility compared to the diethylamino variant in , which may favor pharmacokinetics.

Research Implications

- Structural differences from (cyano, chloro) and (fluoro) highlight the need for empirical testing to validate bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.